

What is the origin of Dehydrocorydaline chloride

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Compound of Interest

Compound Name: Dehydrocorydaline chloride

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An In-depth Technical Guide to the Origin and Properties of **Dehydrocorydaline Chloride**

Introduction

Dehydrocorydaline is a protoberberine alkaloid that has garnered significant scientific interest for its diverse pharmacological activities. As a quaternary ammonium compound, it is commonly isolated and handled in its salt form, **Dehydrocorydaline chloride**. This document provides a comprehensive overview of its natural origins, isolation and purification protocols, physicochemical properties, and key mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Origin and Natural Sources

Dehydrocorydaline is a naturally occurring compound predominantly found in plants of the Corydalis genus, which belongs to the poppy family (Papaveraceae).[1] The primary and most well-documented source is the tuber of Corydalis yanhusuo (also known as Rhizoma Corydalis or Yan Hu Suo), a traditional Chinese medicine used for centuries to alleviate various types of pain.[2][3][4][5]

Studies have confirmed the presence of Dehydrocorydaline in other species as well, including:

- Corydalis turtschaninovii forma yanhusuo[6][7]
- Corydalis solida[8]



The rhizome (tuber) of these plants is the specific part from which the alkaloid is extracted.[1][4] [9] Dehydrocorydaline is often one of the most abundant alkaloids within the complex mixture present in Corydalis extracts, in some cases accounting for over 50% of the total alkaloid content.[10][11][12]

Physicochemical and Biological Data

The key quantitative properties of **Dehydrocorydaline chloride** are summarized below for easy reference and comparison.



Property	Value	Reference(s)
Chemical Identity		
Formal Name	5,6-dihydro-2,3,9,10- tetramethoxy-13-methyl- dibenzo[a,g]quinolizinium, monochloride	[2]
CAS Number	10605-03-5	[2][3][13]
Molecular Formula	C22H24CINO4	[2][3][13]
Formula Weight	401.9 g/mol	[2][3]
Purity (Commercial)	≥95% to ≥98%	[2][3]
Physical Properties		
Formulation	Solid powder	[2][3]
Solubility	DMSO: 20-25 mg/mL	[2][3]
Biological Activity		
Anti-malarial (IC50)	38 nM (P. falciparum 3D7 strain)	[3][14]
OCT2 Inhibition (IC50)	0.137 μM (human recombinant)	[2]
OCT3 Inhibition (IC50)	0.354 μM (human recombinant)	[2]
Antibacterial (MIC)	1 mg/mL (L. monocytogenes)	[7]
Antibacterial (MBC)	2 mg/mL (L. monocytogenes)	[7]

Experimental Protocols: Isolation and Purification

The isolation of pure Dehydrocorydaline from the complex alkaloid mixture of Corydalis presents challenges due to the presence of structurally similar compounds.[15] Modern chromatographic techniques have proven highly effective for this purpose.



Extraction Protocol

An optimized reflux extraction method is commonly employed to obtain the crude alkaloid extract from the plant material.[16]

- Preparation: Obtain dried tubers of Corydalis yanhusuo and grind them into a coarse powder (approx. 50 mesh).[1][16]
- Solvent Preparation: Prepare a 70% ethanol-water solution. Adjust the pH to 10 using diluted ammonia.[16]
- Reflux Extraction: Add the powdered plant material to the solvent at a liquid-to-solid ratio of 20:1 (v/w).[16]
- Heating: Heat the mixture and maintain it at reflux for 60 minutes.[16]
- Iteration: Filter the mixture to separate the extract. Repeat the extraction process (steps 3-4) on the plant residue a second time to ensure maximum yield.[16]
- Concentration: Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure to yield a concentrated crude extract.[1][16]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography method for purifying Dehydrocorydaline, achieving purities of up to 98.9%.[15][17] It avoids the use of a solid support matrix, minimizing irreversible adsorption and sample degradation.[15]

- Solvent System Preparation: Prepare a two-phase solvent system of chloroform-n-butanol-methanol-water at a volume ratio of 4:1:2:5.[15][17] Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase. Degas both phases before use. [15]
- Sample Preparation: Dissolve a known quantity of the crude extract (e.g., 50 mg) in a
 mixture of the upper and lower phases for injection.[15][17]

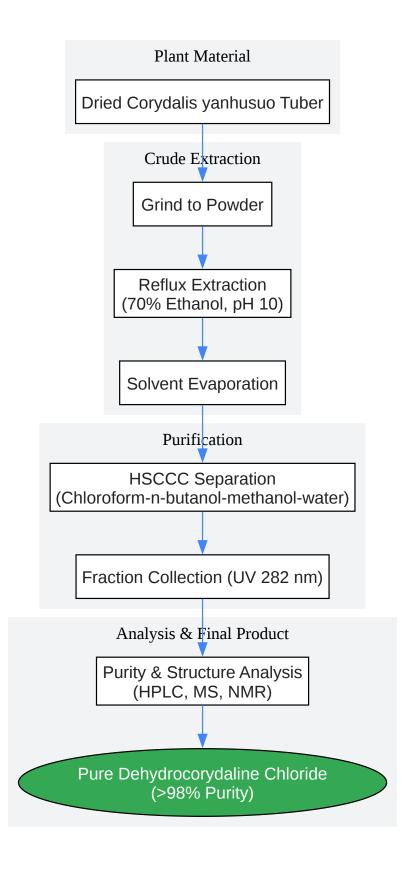
Foundational & Exploratory





- HSCCC Operation:
 - Fill the entire HSCCC column with the stationary phase (upper phase).[15]
 - Set the apparatus to a revolution speed of 800 rpm.[15][17]
 - Pump the mobile phase (lower phase) into the column at a flow rate of 10.0 mL/min.[17]
 - Once hydrodynamic equilibrium is reached, inject the sample.[15]
- Fraction Collection: Continuously monitor the effluent from the column outlet with a UV detector at 282 nm.[15][17] Collect fractions corresponding to the chromatographic peaks.
- Purity Analysis and Identification:
 - Analyze the collected fractions containing the target compound by High-Performance
 Liquid Chromatography (HPLC) to determine purity.[15][17]
 - Combine the pure fractions and evaporate the solvent.
 - Confirm the chemical structure of the isolated Dehydrocorydaline using Mass
 Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]





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Fig. 1: Experimental workflow for the isolation of pure Dehydrocorydaline.



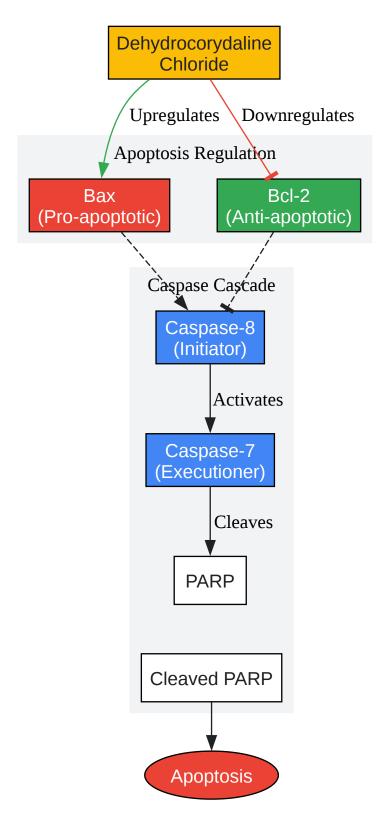
Core Signaling Pathways and Mechanisms of Action

Dehydrocorydaline exhibits its diverse biological activities by modulating key cellular signaling pathways. Its anti-cancer and anti-inflammatory mechanisms are particularly well-characterized.

Induction of Apoptosis in Cancer Cells

Dehydrocorydaline has been shown to inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, by inducing apoptosis.[3][5] This process is mediated by the intrinsic, mitochondria-independent pathway. The key steps involve the regulation of the Bax/Bcl-2 protein ratio, which leads to the activation of initiator caspase-8 and executioner caspase-7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5][13]





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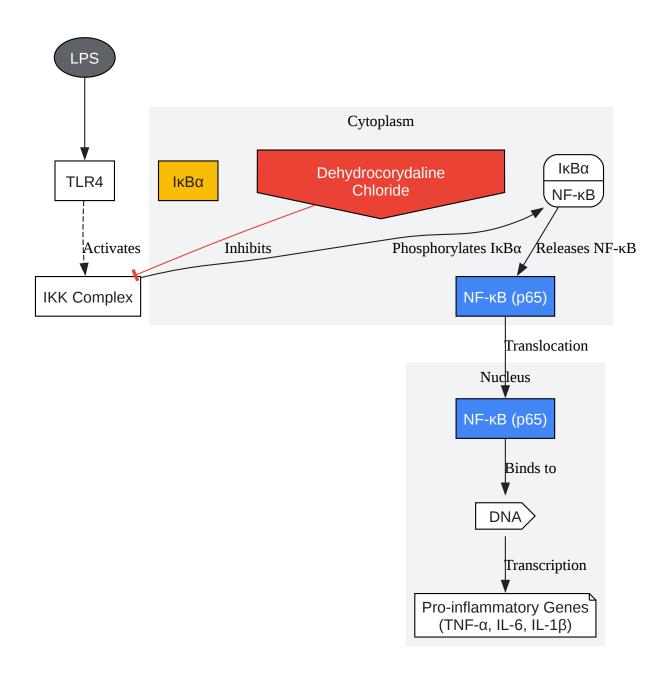
Fig. 2: Dehydrocorydaline-induced apoptosis signaling pathway in cancer cells.



Anti-inflammatory Mechanism via NF-kB Inhibition

The anti-inflammatory properties of Dehydrocorydaline are largely attributed to its ability to suppress the NF- κ B signaling pathway.[10][12] In response to inflammatory stimuli like Lipopolysaccharide (LPS), Dehydrocorydaline prevents the degradation of $I\kappa$ B α , the inhibitory protein of NF- κ B.[12] This action sequesters the NF- κ B p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[3][10][12]





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Fig. 3: Inhibition of the NF-κB anti-inflammatory signaling pathway.

Conclusion



Dehydrocorydaline chloride, a prominent alkaloid from the Corydalis species, originates from a rich history in traditional medicine. Modern scientific investigation, facilitated by advanced extraction and purification protocols, has elucidated its chemical properties and potent biological activities. Its mechanisms of action, particularly in inducing apoptosis and suppressing inflammation, highlight its potential as a lead compound for drug development. This guide provides a foundational technical overview to support further research and development efforts in oncology, immunology, and neuroscience.

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